molecular formula C6H16N2O4 B1667426 Bis-aminooxy-PEG2 CAS No. 98627-71-5

Bis-aminooxy-PEG2

Cat. No. B1667426
CAS RN: 98627-71-5
M. Wt: 180.2 g/mol
InChI Key: FDBZGQLBKGNQFT-UHFFFAOYSA-N
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Description

Bis-aminooxy-PEG2 is a PEG derivative containing two aminooxy groups . The hydrophilic PEG spacer increases solubility in aqueous media . The aminooxy groups can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .


Synthesis Analysis

Bis-aminooxy-PEG2 is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .


Molecular Structure Analysis

The molecular formula of Bis-aminooxy-PEG2 is C6H16N2O4 . It has a molecular weight of 180.2 g/mol .


Chemical Reactions Analysis

The aminooxy groups in Bis-aminooxy-PEG2 can react with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . Aminooxy-based chemistry, also known as aminooxy click chemistry (AOCC), is a modular and wide in scope reaction that gives very high yields .


Physical And Chemical Properties Analysis

Bis-aminooxy-PEG2 has a molecular weight of 180.20 g/mol . It has a topological polar surface area of 89 Ų . It has a rotatable bond count of 9 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 .

Scientific Research Applications

Synthesis and Modification

Bis-aminooxy-PEG2 and related derivatives have been used in various synthetic and modification processes. For instance, bis(phosphonomethyl)amino- and bis[(dimethoxyphosphoryl)methyl]amino-terminated poly(ethylene glycol) (PEG) were prepared using adaptations of known procedures, demonstrating the versatility of PEG derivatives in synthesis (Turrin, Hameau, & Caminade, 2012). Additionally, bis(maleidophenyl)-PEG2000, a bifunctional protein cross-linker, has been used to introduce intra-tetrameric cross-links into oxy-HbA, showcasing the role of PEG derivatives in protein modification (Manjula et al., 2000).

Protein Conjugation and PEGylation

PEG derivatives like bis-aminooxy-PEG2 are significant in the field of protein conjugation and PEGylation. A novel approach using a bis(2-sulfanylethyl)amino PEG-based resin enabled the synthesis of large peptide segments for protein modification (Boll et al., 2014). Moreover, PEGylation strategies using PEG derivatives have been employed for site-specific modification of proteins and peptides without losing biological activity, highlighting the importance of these derivatives in therapeutic applications (Brocchini et al., 2008).

Catalysis and Enzyme Activity

Bis-aminooxy-PEG2 derivatives have been used to modify enzymes, enhancing their solubility and activity in non-traditional environments. For example, lipoprotein lipase modified with PEG derivatives showed increased solubility in organic solvents and could catalyze ester synthesis in benzene (Inada et al., 1984). This illustrates the potential of PEG derivatives in bio-catalysis and industrial applications.

Biomedical Applications

In the biomedical field, PEG derivatives are utilized for drug delivery and therapeutic applications. For instance, PEGylated hemoglobin demonstrates potential in developing therapeutics with modified oxygen affinity (Manjula et al., 2000). Moreover, the design and synthesis of α-amino acid-based poly(disulfide urethane)s for drug delivery highlight the role of PEG derivatives in creating biocompatible and biodegradable delivery systems (Lu et al., 2015).

Material Science

In material science, PEG derivatives contribute to the development of novel materials. For example, they have been used in the synthesis of ion-conductive networked polymers with applications in various fields (Matsumoto & Endo, 2009).

Future Directions

Bis-aminooxy-PEG2, as a PEG derivative, has potential applications in drug delivery . Its hydrophilic PEG spacer and aminooxy groups make it suitable for bioconjugation , which could be explored further in future research.

properties

IUPAC Name

O-[2-[2-(2-aminooxyethoxy)ethoxy]ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O4/c7-11-5-3-9-1-2-10-4-6-12-8/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBZGQLBKGNQFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCON)OCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201176783
Record name O,O′-[1,2-Ethanediylbis(oxy-2,1-ethanediyl)]bis[hydroxylamine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201176783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis-aminooxy-PEG2

CAS RN

98627-71-5
Record name O,O′-[1,2-Ethanediylbis(oxy-2,1-ethanediyl)]bis[hydroxylamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98627-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O,O′-[1,2-Ethanediylbis(oxy-2,1-ethanediyl)]bis[hydroxylamine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201176783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound 36 (559 mg, 1.47 mmol) was dissolved in 15 mL of of EtOAc, and HCl gas was bubbled through the solution for 30 minutes. The mixture was concentrated under vacuum to provide 72 mg (90%) of compound 37 as the HCl salt as a sticky residue: 1H NMR (D2O) δ 3.75 (s, 4H), 3.87 (m, 4H), 4.27 (m, 4H); mass spectrum (ES) m/z calculated for C6H17N2O4 (M+H): 181.1. Found: 181.1.
Name
Compound 36
Quantity
559 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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